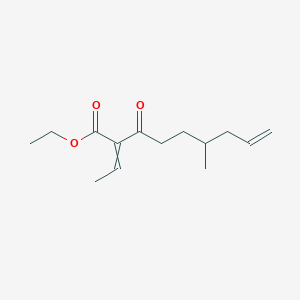![molecular formula C25H18O2 B14193737 1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-90-8](/img/structure/B14193737.png)
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphthopyrans, which are characterized by a naphthalene ring fused to a pyran ring. The presence of diphenyl groups adds to its stability and reactivity, making it a subject of interest in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the reaction of 2-hydroxy-3-(4,5-diphenyl-1,3-oxazol-2-yl)-1-naphthaldehyde with 1,2,3,3-tetramethyl-3H-indolium perchlorate . This reaction affords a photochromic spiro[indoline-2,3′-naphthopyran] containing a 4,5-diphenyloxazole group in position 5′ of the naphthopyran fragment .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as silver(II) oxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Silver(II) oxide in dimethylformamide under nitrogen atmosphere.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
Oxidation: Formation of quinones such as deoxyquinone A and 7-methoxyeleutherin.
Reduction: Formation of reduced naphthopyran derivatives.
Substitution: Formation of substituted naphthopyran derivatives.
Aplicaciones Científicas De Investigación
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several applications in scientific research:
Chemistry: Used as a photochromic compound in the study of light-induced reactions and photochromic materials.
Medicine: Investigated for its potential use in drug delivery systems due to its photochromic properties.
Mecanismo De Acción
The mechanism of action of 1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible transformation between its colorless and colored forms. This transformation is facilitated by the excitation of the singlet and triplet states, leading to a change in the molecular structure . The presence of oxygen can influence the transient spectra and decay kinetics of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Diphenyl-3H-naphtho[2,1-b]pyran
- Naphtho[2,3-c]pyran-5,10-quinones
- 3a,4,5,6-Tetrahydro-1H,3H-naphtho[1,8-cd]pyran
Uniqueness
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific structural configuration and the presence of diphenyl groups, which enhance its stability and reactivity. Its photochromic properties make it particularly valuable in applications requiring light-induced transformations, setting it apart from other similar compounds.
Propiedades
Número CAS |
923026-90-8 |
|---|---|
Fórmula molecular |
C25H18O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1,5-diphenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C25H18O2/c26-22-16-27-25(18-11-5-2-6-12-18)21-15-19-13-7-8-14-20(19)23(24(21)22)17-9-3-1-4-10-17/h1-15,25H,16H2 |
Clave InChI |
JHBIYZFLTIABHW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(C3=CC=CC=C3C=C2C(O1)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)
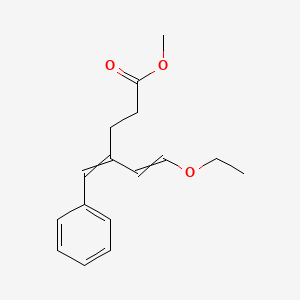
![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
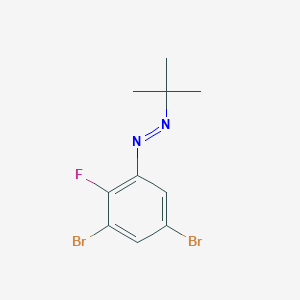
![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)



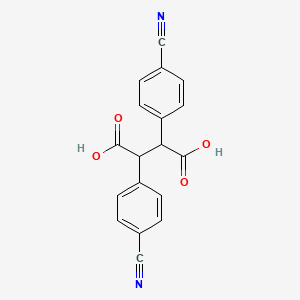
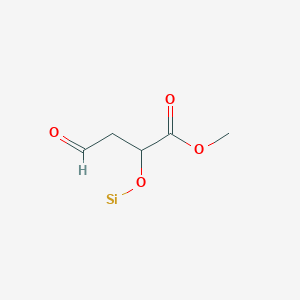
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)
